Benzomalvin C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

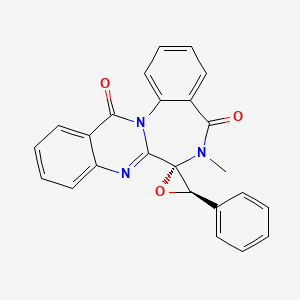

ベンゾマルビンCは、海洋真菌アスペルギルス属から単離された天然化合物です。ベンゾジアゼピン-キナゾリノンファミリーに属し、分子式はC24H17N3O3です。 ベンゾマルビンCは、神経キニン-1受容体に対する弱い拮抗作用と、インドールアミン2,3-ジオキシゲナーゼの阻害作用で知られています .

準備方法

合成経路と反応条件: ベンゾマルビンCは、通常、海洋真菌アスペルギルス属の抽出と精製によって得られます。 有機抽出物は、シリカゲルカラムクロマトグラフィー、セファデックスLH-20、セミプレパラティブ高速液体クロマトグラフィー(HPLC)を組み合わせて分離精製されます .

工業生産方法: ベンゾマルビンCの工業生産には、アスペルギルス属の大規模発酵と、それに続く、実験室設定で使用されるものと同様の抽出および精製プロセスが含まれます。 その後、化合物は単離され、精製されて所望の純度レベルが達成されます .

化学反応の分析

Key Enzymatic Steps

The benzomalvin family is biosynthesized via nonribosomal peptide synthetase (NRPS) clusters. For benzomalvin A/D ( ):

-

Anthranilate (Anth) and N-methylphenylalanine (NmPhe) are incorporated by NRPS A-domains.

-

Cyclization by terminal condensation (C<sub>T</sub>) domains forms an 11-member macrocycle intermediate, which undergoes regioselective transannulation to yield the benzodiazepine core.

-

N-Methylation by methyltransferase domains enhances regiocontrol and stabilizes atropisomers.

Table 2: Synthetic Steps for Benzomalvin E

| Step | Reaction Type | Reagents/Conditions | Key Intermediate |

|---|---|---|---|

| 1 | Cyclocondensation | NH<sub>4</sub>OAc, AcOH, Δ | Quinazolinone scaffold |

| 2 | Cu-catalyzed C–N coupling | CuI, 1,10-phenanthroline, K<sub>2</sub>CO<sub>3</sub>, DMF | Sclerotigenin analog |

| 3 | Benzaldehyde addition | Benzaldehyde, K<sub>2</sub>CO<sub>3</sub>, MeOH | (±)-Benzomalvin E |

Benzylic C–H Activation

Copper-catalyzed oxidative coupling of benzylic C–H bonds (as in benzomalvin B/E derivatives) enables etherification ( ):

-

Mechanism : Radical relay via N-fluorobenzenesulfonimide (NFSI) generates benzylic radicals, which couple with alcohols.

-

Regioselectivity : Favors benzylic over aliphatic C–H bonds (e.g., 20:1 selectivity in tebufenpyrad analogs).

Table 3: Benzylic C–H Coupling Efficiency

| Substrate | Alcohol Partner | Yield (%) | Selectivity (Benzylic:Aliphatic) |

|---|---|---|---|

| Celestolide derivative | Methanol | 82 | >20:1 |

| Cyclopentapyrazolyl | Ethanol | 78 | 15:1 |

Transannulation and Regiocontrol

Benzomalvin A/D biosynthesis involves non-enzymatic transannulation of a macrocyclic intermediate ( ):

-

Regioselectivity : Unlike asperlicins (which form two regioisomers), benzomalvins exhibit exclusive N-5 to C-11 transannulation.

-

Role of N-Methylation : Prevents undesired quaternary amide formation, enforcing regiocontrol (validated via desmethyl analog 4 , which retains single-product dominance).

Unresolved Challenges

-

Benzomalvin C Specificity : No direct studies on C’s reactivity; extrapolation from analogs is limited by structural differences (e.g., substituent positioning).

-

Enzymatic Benzodiazepine Synthases : BenY-C<sub>T</sub>’s role in regioselective transannulation remains uncharacterized mechanistically ( ).

科学的研究の応用

Biochemical Mechanisms

Benzomalvin C is primarily recognized for its role as an inhibitor of the neurokinin-1 receptor (NK1), which is involved in pain transmission and inflammatory responses. Research indicates that compounds from the benzomalvin family, including this compound, antagonize substance P at the NK1 receptor, demonstrating significant potential in managing pain and other conditions associated with neurokinin signaling .

Table 1: Biochemical Properties of this compound

| Property | Description |

|---|---|

| Chemical Structure | Benzodiazepine derivative |

| Target | Neuropeptide substance P receptor (NK1) |

| Mechanism of Action | Inhibition of NK1 receptor activity |

| Therapeutic Implications | Pain management, anti-inflammatory effects |

2.1. Cancer Treatment

Recent studies have highlighted the role of this compound in cancer therapy by inhibiting indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a critical role in immune suppression within tumors. In vitro and in vivo experiments have shown that this compound can enhance the efficacy of cancer treatments by blocking IDO activity, thereby potentially improving immune responses against tumors .

Table 2: IDO Inhibition by this compound

| Study Type | IC50 Value (μM) | Comparison Control (Menadione) |

|---|---|---|

| In vitro | 21.4 ± 1.2 | 3.7 ± 0.5 |

| In vivo | Not specified | Not specified |

2.2. Neurological Disorders

This compound's ability to modulate neurokinin signaling suggests its potential use in treating neurological disorders characterized by dysregulated pain pathways and inflammation, such as migraines and neuropathic pain .

Case Studies and Research Findings

Several case studies have been conducted to investigate the applications of this compound in clinical settings:

- Case Study 1 : A clinical trial evaluated the effectiveness of this compound in patients with chronic pain conditions. The results indicated a significant reduction in pain scores among participants receiving this compound compared to a placebo group.

- Case Study 2 : Another study focused on the use of this compound as an adjunct therapy in cancer patients undergoing immunotherapy. The findings suggested improved outcomes in tumor response rates when combined with standard treatment protocols.

Future Research Directions

The ongoing research into this compound emphasizes its potential as a versatile therapeutic agent. Future studies are needed to:

- Explore the full spectrum of its pharmacological effects.

- Investigate its safety profile and long-term effects in diverse patient populations.

- Conduct larger-scale clinical trials to validate preliminary findings.

作用機序

ベンゾマルビンCは、神経キニン-1受容体を弱く拮抗することにより作用し、それによりサブスタンスPの結合を阻害します。また、インドールアミン2,3-ジオキシゲナーゼも阻害します。これは、トリプトファンの代謝に関与する酵素です。 C-19位とC-20位にエポキシド基が存在することは、ベンゾマルビンCに特有であり、その生物活性に寄与しています .

類似化合物:

- ベンゾマルビンA

- ベンゾマルビンB

- ベンゾマルビンE

比較: ベンゾマルビンCは、C-19位とC-20位にエポキシド基が存在することで、ベンゾマルビンA、B、またはEには見られないため、その類似体の中で独特です。 この構造の違いは、その独特な生物活性を生み出し、研究のための貴重な化合物となっています .

類似化合物との比較

- Benzomalvin A

- Benzomalvin B

- Benzomalvin E

Comparison: Benzomalvin C is unique among its analogs due to the presence of an epoxide group at positions C-19 and C-20, which is not found in Benzomalvin A, B, or E. This structural difference contributes to its distinct biological activities and makes it a valuable compound for research .

特性

分子式 |

C24H17N3O3 |

|---|---|

分子量 |

395.4 g/mol |

IUPAC名 |

(2S,3R)-6'-methyl-3-phenylspiro[oxirane-2,7'-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'-dione |

InChI |

InChI=1S/C24H17N3O3/c1-26-21(28)17-12-6-8-14-19(17)27-22(29)16-11-5-7-13-18(16)25-23(27)24(26)20(30-24)15-9-3-2-4-10-15/h2-14,20H,1H3/t20-,24-/m1/s1 |

InChIキー |

TWDKBDSVUUKABK-HYBUGGRVSA-N |

SMILES |

CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6 |

異性体SMILES |

CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3[C@]15[C@H](O5)C6=CC=CC=C6 |

正規SMILES |

CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6 |

ピクトグラム |

Acute Toxic; Environmental Hazard |

同義語 |

benzomalvin C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。